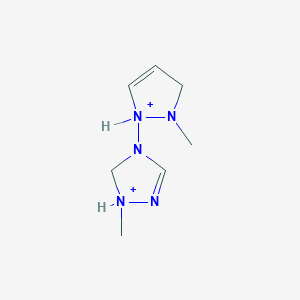
1-Methyl-4-(2-methyl-2,3-dihydro-1H-pyrazol-1-ium-1-yl)-4,5-dihydro-1H-1,2,4-triazol-1-ium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-4-(2-methyl-2,3-dihydro-1H-pyrazol-1-ium-1-yl)-4,5-dihydro-1H-1,2,4-triazol-1-ium is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of atoms of at least two different elements as members of their rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-4-(2-methyl-2,3-dihydro-1H-pyrazol-1-ium-1-yl)-4,5-dihydro-1H-1,2,4-triazol-1-ium typically involves multi-step organic reactions. Common synthetic routes may include:
Cyclization Reactions: Formation of the pyrazolium and triazolium rings through cyclization of appropriate precursors.
Methylation: Introduction of methyl groups via methylation reactions using reagents like methyl iodide or dimethyl sulfate.
Industrial Production Methods
Industrial production methods for such compounds often involve:
Batch Processing: Utilizing large reactors to carry out the multi-step synthesis.
Purification: Employing techniques like crystallization, distillation, or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
1-Methyl-4-(2-methyl-2,3-dihydro-1H-pyrazol-1-ium-1-yl)-4,5-dihydro-1H-1,2,4-triazol-1-ium can undergo various chemical reactions, including:
Oxidation: Conversion to higher oxidation states using oxidizing agents like potassium permanganate.
Reduction: Reduction to lower oxidation states using reducing agents like sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Common solvents like ethanol, methanol, and dichloromethane.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state derivatives, while reduction may produce lower oxidation state compounds.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 1-Methyl-4-(2-methyl-2,3-dihydro-1H-pyrazol-1-ium-1-yl)-4,5-dihydro-1H-1,2,4-triazol-1-ium involves interactions with specific molecular targets and pathways. These may include:
Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor Modulation: Interacting with cellular receptors to modulate their activity.
Signal Transduction Pathways: Affecting intracellular signaling pathways to exert its effects.
Comparison with Similar Compounds
Similar Compounds
- 1-Methyl-4-(2-methyl-2,3-dihydro-1H-pyrazol-1-yl)-4,5-dihydro-1H-1,2,4-triazole
- 1-Methyl-4-(2-methyl-2,3-dihydro-1H-pyrazol-1-yl)-4,5-dihydro-1H-1,2,4-triazolium chloride
Uniqueness
1-Methyl-4-(2-methyl-2,3-dihydro-1H-pyrazol-1-ium-1-yl)-4,5-dihydro-1H-1,2,4-triazol-1-ium is unique due to its specific combination of pyrazolium and triazolium rings, which confer distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
90499-66-4 |
|---|---|
Molecular Formula |
C7H15N5+2 |
Molecular Weight |
169.23 g/mol |
IUPAC Name |
1-methyl-4-(2-methyl-1,3-dihydropyrazol-1-ium-1-yl)-1,5-dihydro-1,2,4-triazol-1-ium |
InChI |
InChI=1S/C7H13N5/c1-9-7-11(6-8-9)12-5-3-4-10(12)2/h3,5-6H,4,7H2,1-2H3/p+2 |
InChI Key |
QCEVDHQRUKXWHS-UHFFFAOYSA-P |
Canonical SMILES |
C[NH+]1CN(C=N1)[NH+]2C=CCN2C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















